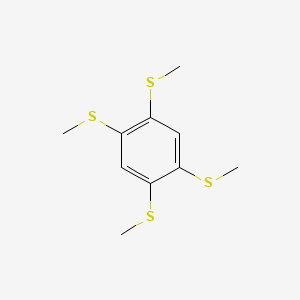

Benzene, 1,2,4,5-tetrakis(methylthio)-

Description

Contextualizing Benzene (B151609), 1,2,4,5-tetrakis(methylthio)- within Organosulfur Chemistry

Benzene, 1,2,4,5-tetrakis(methylthio)- is a pivotal compound within the broader field of organosulfur chemistry. Its primary significance lies in its role as a stable and storable precursor to the highly reactive and air-sensitive 1,2,4,5-benzenetetrathiol (B25345). ucl.ac.ukgoogle.com The methylthio groups act as protecting groups for the thiol functionalities, allowing for easier handling and purification.

The synthesis of Benzene, 1,2,4,5-tetrakis(methylthio)- is most commonly achieved through a nucleophilic aromatic substitution reaction. google.com This typically involves the reaction of a 1,2,4,5-tetrahalobenzene, such as 1,2,4,5-tetrafluorobenzene (B1209435), with an alkali metal methylmercaptide. google.com The reaction is generally carried out in a polar aprotic solvent like N,N'-dimethylimidazolidinone (DMI) or hexamethylphosphoramide (B148902) (HMPA) at room temperature. google.com

The subsequent conversion to 1,2,4,5-benzenetetrathiol is accomplished via reductive cleavage of the sulfur-methyl bonds. This is often achieved using a strong reducing agent, such as sodium metal in liquid ammonia, followed by acidic workup. google.com

| Property | Value |

| Molecular Formula | C10H14S4 |

| Molecular Weight | 262.47 g/mol |

| Appearance | White crystalline solid (predicted) |

| Solubility | Soluble in most organic solvents |

This data is based on general chemical principles and information available for similar compounds.

Significance of Tetrakis(methylthio)benzene Derivatives in Modern Materials Science and Supramolecular Chemistry

The true significance of Benzene, 1,2,4,5-tetrakis(methylthio)- in materials science and supramolecular chemistry is realized through its deprotected form, 1,2,4,5-benzenetetrathiol. This tetrathiol serves as a versatile ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). ucl.ac.uk

The four thiol groups can coordinate to various transition metal salts, creating extended one-, two-, or three-dimensional networks. ucl.ac.uk These materials exhibit a range of interesting properties, including electrical conductivity and paramagnetism, making them promising candidates for applications in electronics and thermoelectrics. ucl.ac.uk For instance, polymers prepared from benzene-1,2,4,5-tetrathiol and transition metals like iron, cobalt, and nickel have shown conductivities in the range of 0.2 to 10⁻⁴ S/cm. ucl.ac.uk

The symmetrical arrangement of the four sulfur-based ligating sites on the benzene ring allows for the formation of well-defined and predictable structures. This has led to the development of organometallic coordination polymers with tunable electronic properties, which are of interest for thermoelectric applications. The ability to vary the metal center and the organic linker allows for the fine-tuning of the material's properties to suit specific applications.

While the supramolecular chemistry of Benzene, 1,2,4,5-tetrakis(methylthio)- itself is not extensively documented, the broader class of tetrakis(alkylthio)benzenes are recognized for their potential to act as building blocks in crystal engineering and the formation of self-assembled monolayers on surfaces, driven by the affinity of sulfur for noble metals.

Structure

3D Structure

Properties

CAS No. |

1846-35-1 |

|---|---|

Molecular Formula |

C10H14S4 |

Molecular Weight |

262.5 g/mol |

IUPAC Name |

1,2,4,5-tetrakis(methylsulfanyl)benzene |

InChI |

InChI=1S/C10H14S4/c1-11-7-5-9(13-3)10(14-4)6-8(7)12-2/h5-6H,1-4H3 |

InChI Key |

MJDTWIWMVLQWPM-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC(=C(C=C1SC)SC)SC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Precursors

Strategies for the Preparation of Benzene (B151609), 1,2,4,5-tetrakis(methylthio)-

The synthesis of Benzene, 1,2,4,5-tetrakis(methylthio)- is accomplished through several key chemical strategies. These methods leverage substituted benzene intermediates, specific methylation agents, and protective group chemistry to achieve the desired tetrasubstituted product.

Multi-step Synthesis from Substituted Benzene Intermediates

A primary route for synthesizing Benzene, 1,2,4,5-tetrakis(methylthio)- involves a multi-step process starting from appropriately substituted benzene rings. A common and effective strategy is the nucleophilic aromatic substitution (SNAr) on polyhalogenated benzenes. In this approach, a precursor such as 1,2,4,5-tetrafluorobenzene (B1209435) serves as the starting material. The fluorine atoms, being good leaving groups, are systematically displaced by a sulfur-containing nucleophile.

Table 1: Key Intermediates in Multi-step Synthesis

| Starting Material | Key Intermediate | Target Product |

|---|---|---|

| 1,2,4,5-Tetrafluorobenzene | Not isolated | Benzene, 1,2,4,5-tetrakis(methylthio)- |

Data derived from research on substituted benzene synthesis. prepchem.com

Methylation Reactions via Alkali Metal Methylmercaptides

A specific and widely employed method for introducing the methylthio groups onto the benzene ring is through the use of alkali metal methylmercaptides. This reaction is a direct application of the SNAr mechanism mentioned previously. For instance, 1,2,4,5-tetrafluorobenzene can be reacted with an alkali metal methylmercaptide, such as sodium methylmercaptide (NaSMe), to yield Benzene, 1,2,4,5-tetrakis(methylthio)-.

The reaction's success often depends on the choice of solvent. High-boiling, polar aprotic solvents are typically used to facilitate the substitution reaction. Examples of suitable solvents include N,N'-dimethylimidazolidinone (DMI) or hexamethylphosphoramide (B148902) (HMPA). These solvents help to solvate the cation of the mercaptide salt, increasing the nucleophilicity of the thiolate anion.

Table 2: Conditions for Methylation Reaction

| Substrate | Reagent | Solvent | Outcome |

|---|

This table summarizes typical reaction conditions for the nucleophilic aromatic substitution.

Deprotection of Benzene-1,2,4,5-tetrathiol from Methylthio-Protected Forms

Benzene, 1,2,4,5-tetrakis(methylthio)- also serves as a stable, protected precursor for the more reactive Benzene-1,2,4,5-tetrathiol. acs.org The methylthio groups (-SMe) act as protecting groups for the thiol (-SH) functionalities. The conversion of the tetrakis(methylthio) compound to the corresponding tetrathiol is a deprotection reaction, specifically a reductive cleavage.

This process typically employs a strong reducing agent to break the sulfur-methyl bonds. A common method involves the use of sodium metal in liquid ammonia. This reaction generates the tetrathiolate salt, which upon subsequent acidification, protonates the thiolate groups to yield the final Benzene-1,2,4,5-tetrathiol. This highlights the role of Benzene, 1,2,4,5-tetrakis(methylthio)- as a crucial and convenient stored form of the highly air-sensitive tetrathiol. acs.org

Synthesis of Structurally Related Tetrakis(alkylthio)benzene Analogues

The synthetic principles used to prepare Benzene, 1,2,4,5-tetrakis(methylthio)- can be extended to create a range of structurally related tetrakis(alkylthio)benzene analogues. By varying the alkyl group on the sulfur nucleophile, compounds with different steric and electronic properties can be synthesized.

For example, 1,2,4,5-tetrakis(isopropylthio)benzene (B1607424) (tptbz) and 1,2,4,5-tetrakis(tert-butylthio)benzene (B1314637) have been synthesized. nih.govchemicalbook.com The synthesis of the isopropyl analogue, tptbz, involves reacting a suitable precursor with sodium isopropanethiolate. nih.gov These analogues are valuable in materials science and coordination chemistry, where the bulkier alkyl groups can be used to tune the properties of the resulting molecules and their metal complexes. nih.gov

Table 3: Examples of Tetrakis(alkylthio)benzene Analogues

| Compound Name | Alkyl Group | CAS Number |

|---|---|---|

| 1,2,4,5-Tetrakis(isopropylthio)benzene | Isopropyl | Not specified |

Information sourced from chemical databases and research articles. nih.govchemicalbook.com

Advanced Synthetic Approaches for Functionalized Benzene, 1,2,4,5-tetrakis(methylthio)- Derivatives

Beyond the fundamental synthesis of the parent compound, advanced synthetic approaches focus on creating more complex, functionalized derivatives. These methods aim to introduce additional reactive groups or build larger molecular architectures. One advanced strategy involves the selective deprotection of multiply protected arenetetrathiolate ligands. researchgate.net For instance, starting with a precursor that has two different types of thioether protecting groups could allow for selective removal of one type, enabling further, site-specific functionalization.

Another modern approach involves the construction of the core 1,2,4,5-tetra-substituted benzene ring itself through novel catalytic methods. For example, copper-catalyzed dimerization of γ,δ-unsaturated ketones has been described as a robust method for creating polysubstituted benzene derivatives under mild conditions. rsc.org While not directly applied to the synthesis of the title compound in the cited literature, such methods represent the frontier of synthetic chemistry for accessing complex substitution patterns on a benzene ring, which could be adapted to produce functionalized precursors for Benzene, 1,2,4,5-tetrakis(methylthio)- derivatives.

Chemical Reactivity and Transformation Pathways

Electrophilic Aromatic Substitution on the Aromatic Core

While the four methylthio (-SMe) groups are ortho, para-directing and activating, specific studies detailing the electrophilic aromatic substitution on the core of Benzene (B151609), 1,2,4,5-tetrakis(methylthio)- are not extensively documented in the reviewed literature. In principle, the high electron density of the benzene ring, enhanced by the four sulfur substituents, would make it highly susceptible to electrophilic attack. msu.eduuci.edu However, the steric hindrance from the four methylthio groups and the potential for competing reactions at the sulfur atoms may complicate such transformations.

Oxidation Chemistry of Pendant Methylthio Groups to Sulfoxides and Sulfones

The sulfur atoms in the methylthio groups are readily oxidized to form the corresponding sulfoxides and subsequently sulfones. This transformation is a common and predictable reaction for thioethers. organic-chemistry.orgorganic-chemistry.org The oxidation can be controlled to selectively produce either the sulfoxide (B87167) or the sulfone by choosing appropriate oxidizing agents and reaction conditions. researchgate.netmdpi.com

For instance, mild oxidizing agents or a stoichiometric amount of a stronger oxidant like hydrogen peroxide often favor the formation of sulfoxides. organic-chemistry.orgmdpi.com More vigorous conditions or an excess of the oxidizing agent will typically lead to the fully oxidized sulfone. organic-chemistry.org The stepwise oxidation significantly alters the electronic properties of the molecule. The sulfoxide and sulfone groups are electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution and modifies the redox potential of the molecule.

Table 1: Oxidation States of Sulfur in Derivatives of Benzene, 1,2,4,5-tetrakis(methylthio)-

| Derivative | Sulfur Oxidation State | General Oxidizing Conditions |

|---|---|---|

| Benzene, 1,2,4,5-tetrakis(methylthio)- (Thioether) | -2 | Starting Material |

| Corresponding Sulfoxides | 0 | Mild oxidation (e.g., H₂O₂ with controlled stoichiometry) organic-chemistry.orgmdpi.com |

| Corresponding Sulfones | +2 | Strong oxidation (e.g., excess H₂O₂ or other strong oxidants) organic-chemistry.org |

Nucleophilic Substitution Reactions Involving Sulfur Centers

The sulfur atoms in Benzene, 1,2,4,5-tetrakis(methylthio)- possess lone pairs of electrons and are nucleophilic. msu.edu They can react with electrophiles, such as alkyl halides, to form sulfonium (B1226848) salts. However, specific examples of nucleophilic substitution reactions directly involving the sulfur centers of this particular compound are not prevalent in the surveyed literature. In related aromatic thioethers, such reactions are known, but the reactivity can be influenced by the steric and electronic environment of the sulfur atom. umich.edu When the sulfur atoms are oxidized to sulfoxides, the reactivity pattern can change, potentially allowing for reactions like the Pummerer rearrangement if appropriate activating agents are present. acs.org

Redox Chemistry of Benzene, 1,2,4,5-tetrakis(methylthio)- and its Derivatives

The compound and its derivatives are redox-active, capable of undergoing electron transfer reactions to form charged species.

Due to the electron-donating nature of the four methylthio groups, Benzene, 1,2,4,5-tetrakis(methylthio)- can be readily oxidized to form a stable radical cation and a dication. acs.org One-electron oxidation, which can be achieved chemically or electrochemically, removes an electron from the highest occupied molecular orbital (HOMO), which has significant contributions from the sulfur atoms and the aromatic π-system. rsc.orgrsc.org

The resulting radical cation is a species with an unpaired electron and a positive charge. researchgate.net These species are often colored and can be characterized by techniques such as Electron Spin Resonance (ESR) spectroscopy, which detects the unpaired electron, and UV-Vis spectroscopy. rsc.org Further oxidation can lead to the formation of a dication, where the molecule has lost two electrons and carries a +2 charge. researchgate.net The stability of these charged species is attributed to the delocalization of the charge and spin over the entire molecule, particularly involving the sulfur atoms.

Cyclic voltammetry is a key technique used to study the redox behavior of Benzene, 1,2,4,5-tetrakis(methylthio)-. acs.org This method provides information about the potentials at which oxidation and reduction events occur. For this molecule, cyclic voltammetry typically reveals two reversible or quasi-reversible one-electron oxidation waves, corresponding to the formation of the radical cation and then the dication. nih.gov

The redox potentials are a measure of the ease of removing electrons. The presence of four electron-donating methylthio groups lowers the oxidation potentials, making the molecule a good electron donor. For comparison, the related compound 1,2,4,5-tetrakis(isopropylthio)benzene (B1607424) shows an oxidation potential at +0.73 V vs Fc+/Fc. acs.org The exact potential values for Benzene, 1,2,4,5-tetrakis(methylthio)- would be influenced by the solvent and electrolyte used in the electrochemical measurement. The separation between the first and second oxidation potentials provides insight into the electronic communication between the sulfur centers and the stability of the intermediate radical cation.

Table 2: Electrochemical Data for Related Tetrakis(alkylthio)benzene Compounds

| Compound | Oxidation Process | Potential (V vs Fc⁺/Fc) | Reference |

|---|---|---|---|

| 1,2,4,5-tetrakis(isopropylthio)benzene | Neutral → Radical Cation (E₁) | +0.73 | acs.org |

| Radical Cation → Dication (E₂) | Not specified | acs.org |

Note: Data for the specific title compound was not available in the searched literature; data for a closely related analogue is provided for context.

Pathways for Further Functionalization and Derivatization

While direct functionalization of the aromatic ring via electrophilic substitution may be challenging, other pathways for derivatization exist. The oxidation of the sulfur atoms, as discussed in section 3.2, is a primary route to modify the molecule's properties. Furthermore, the nucleophilic character of the sulfur atoms (section 3.3) could potentially be exploited for reactions with various electrophiles.

Another avenue for functionalization involves using the molecule as a ligand in coordination chemistry. The sulfur atoms can coordinate to transition metals, allowing for the construction of larger, multi-metallic assemblies. acs.orgnih.govnih.gov This approach leverages the inherent coordinating ability of the thioether groups to build complex structures with potentially interesting electronic or catalytic properties.

Coordination Chemistry and Metallosupramolecular Assemblies

Ligand Properties of Benzene (B151609), 1,2,4,5-tetrakis(methylthio)-

The coordination behavior of Benzene, 1,2,4,5-tetrakis(methylthio)- is dictated by the nature of its sulfur donor atoms and their spatial arrangement on the aromatic platform. Thioether ligands are generally considered soft donors, exhibiting a preference for soft metal ions, particularly those of the later transition series.

The sulfur atoms of the methylthio groups in Benzene, 1,2,4,5-tetrakis(methylthio)- act as neutral two-electron donors to transition metal ions. While thioethers are generally weaker ligands compared to phosphines, they show a significant affinity for soft, later transition metals such as palladium(II) and platinum(II). researchgate.net The coordination of the thioether to the metal center occurs through the lone pairs of electrons on the sulfur atom.

Research on the closely related ligand, 1,2,4,5-tetrakis(isopropylthio)benzene (B1607424) (tptbz), has demonstrated that the thioether groups readily bind to PdCl2 and PtCl2. researchgate.netacs.org This suggests that Benzene, 1,2,4,5-tetrakis(methylthio)- would exhibit similar coordination behavior, forming stable complexes with these and other soft transition metal ions. The coordination geometry around the sulfur atom is typically pyramidal.

The arrangement of the four methylthio groups on the benzene ring allows Benzene, 1,2,4,5-tetrakis(methylthio)- to function effectively as both a bischelating and a bridging ligand, facilitating the assembly of polymetallic systems. researchgate.netnih.govnih.gov The 1,2- and 4,5- pairs of sulfur atoms can each form a chelate ring with a metal center, although this is less common for simple thioethers. More significantly, the ligand can bridge two metal centers, with the 1,2-dithioether moiety coordinating to one metal and the 4,5-dithioether moiety coordinating to a second. researchgate.net

This bridging capability has been demonstrated in the formation of dinuclear complexes with the analogous 1,2,4,5-tetrakis(isopropylthio)benzene ligand, such as the centrosymmetric [Cl2Pd(tptbz)PdCl2]. researchgate.netacs.org In such structures, the benzene platform acts as a rigid spacer, holding the two metal centers at a fixed distance and orientation. This property is of significant interest for the construction of molecular wires and materials with specific electronic or magnetic properties. researchgate.net The related 1,2,4,5-benzenetetrathiolate has also been extensively used to create dinuclear and oligomeric metal complexes. researchgate.net

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes of Benzene, 1,2,4,5-tetrakis(methylthio)- typically involves the direct reaction of the ligand with a suitable metal precursor in an appropriate solvent. The resulting complexes can be characterized by a variety of techniques, including X-ray crystallography, NMR spectroscopy, and mass spectrometry.

Following the precedent set by its isopropyl analogue, Benzene, 1,2,4,5-tetrakis(methylthio)- is expected to form both mononuclear and dinuclear complexes. researchgate.netacs.org A mononuclear complex would involve the coordination of one of the 1,2-dithioether units to a single metal center, leaving the other dithioether unit available for further reaction. An example of this type of coordination is seen with 1,2,4,5-tetrakis(isopropylthio)benzene, which forms [Cl2M(tptbz)] (where M = Pd, Pt). researchgate.netacs.org

Dinuclear complexes arise when both the 1,2- and 4,5-dithioether functionalities coordinate to separate metal centers, as exemplified by [Cl2Pd(tptbz)PdCl2]. researchgate.netacs.org The formation of these complexes is often dependent on the stoichiometry of the reactants. The structural characterization of these types of complexes provides valuable insight into the coordination preferences of the ligand and the geometry of the resulting metallosupramolecular assembly.

Table 1: Representative Metal Complexes of 1,2,4,5-Tetrakis(alkylthio)benzene Ligands

| Complex | Metal (M) | Ligand | Structural Feature |

| [Cl2M(tptbz)] | Pd, Pt | 1,2,4,5-tetrakis(isopropylthio)benzene | Mononuclear |

| [Cl2Pd(tptbz)PdCl2] | Pd | 1,2,4,5-tetrakis(isopropylthio)benzene | Dinuclear, Bridging |

Benzene, 1,2,4,5-tetrakis(methylthio)- can be incorporated as a supporting ligand in more complex coordination compounds, such as those containing dithiolene ligands. researchgate.netacs.orgnih.govnih.gov Dithiolene complexes are known for their rich redox chemistry and interesting electronic and magnetic properties. The introduction of a tetrathioether ligand like Benzene, 1,2,4,5-tetrakis(methylthio)- can modulate these properties and introduce new functionalities.

For instance, heteroleptic dithiolene-dithioether compounds have been synthesized using 1,2,4,5-tetrakis(isopropylthio)benzene. researchgate.netacs.org The synthesis of these complexes, such as [((N≡C)2C2S2)M(tptbz)] (where M = Pd, Pt), is achieved through ligand metathesis reactions. researchgate.netacs.org These mixed-ligand systems are of interest for the development of new molecular conductors and materials for quantum information science. researchgate.net

Investigation of Metal-Metal Interactions in Bridged Complexes

The rigid benzenoid spacer of Benzene, 1,2,4,5-tetrakis(methylthio)- in bridged dinuclear complexes provides an excellent platform for studying metal-metal interactions. researchgate.netnih.gov The distance and orientation between the two metal centers are constrained by the ligand, allowing for a systematic investigation of through-bond and through-space electronic communication.

While direct studies on metal-metal interactions in Benzene, 1,2,4,5-tetrakis(methylthio)- bridged complexes are not extensively documented, research on analogous systems with 1,2,4,5-benzenetetrathiolate and 1,2,4,5-tetrakis(diphenylphosphino)benzene bridges provides significant insights. researchgate.netnih.gov In these systems, the electronic coupling between the metal centers can be probed by electrochemical and spectroscopic techniques. For example, in the dinickel complex of 1,2,4,5-benzenetetrathiolate, two reversible oxidation waves are observed, indicating electronic communication between the two metal centers mediated by the tetrathioarene bridge. researchgate.net The degree of this interaction is crucial for the design of molecular wires and other functional materials. The study of such interactions in complexes of Benzene, 1,2,4,5-tetrakis(methylthio)- would be a valuable extension of this research.

Potential in Catalytic Applications through Metal Complex Formation

The unique electronic and structural characteristics of Benzene, 1,2,4,5-tetrakis(methylthio)-, particularly its electron-donating thioether functionalities and the geometric arrangement of these groups, suggest a significant, albeit largely untapped, potential for its metal complexes in the realm of catalysis. While direct catalytic applications of its coordination compounds are not yet extensively documented in scientific literature, a strong case for their prospective utility can be constructed by examining the properties of the ligand itself and by drawing parallels with structurally analogous metal complexes that have demonstrated catalytic activity.

The foundation for the catalytic potential of metal complexes derived from Benzene, 1,2,4,5-tetrakis(methylthio)- lies in its ability to form stable multinuclear metal assemblies. The four thioether groups provide multiple coordination sites, allowing the ligand to bridge two or more metal centers. This capacity to create bimetallic and potentially higher-order metallosupramolecular structures is crucial for cooperative catalysis, where multiple metal sites work in concert to facilitate a chemical transformation. Such cooperative effects can lead to enhanced reaction rates, improved selectivity, and the ability to catalyze reactions that are challenging for mononuclear catalysts.

A key feature of 1,2,4,5-tetrakis(alkylthio)benzenes is their redox-active nature. acs.org These molecules can undergo oxidation to form stable radical cations. This redox activity is of paramount importance in many catalytic cycles, particularly in oxidation-reduction (redox) catalysis. A metal complex incorporating this ligand could potentially access a wider range of oxidation states, or the ligand itself could participate directly in electron transfer processes during a catalytic reaction. This ligand-centered redox activity can facilitate challenging steps in a catalytic cycle, such as oxidative addition or reductive elimination.

While research on the methylthio derivative is emerging, studies on the closely related ligand, 1,2,4,5-tetrakis(isopropylthio)benzene, have demonstrated its ability to bind to soft, later transition metals like palladium(II) and platinum(II). acs.org These metals are renowned for their extensive applications in catalysis, particularly in cross-coupling reactions, hydrogenations, and oxidations. The formation of both mononuclear and dinuclear palladium complexes with the isopropylthio- analogue suggests that Benzene, 1,2,4,5-tetrakis(methylthio)- could similarly serve as a platform for creating well-defined palladium and platinum catalysts. The electronic properties of the resulting complexes, influenced by the electron-donating nature of the thioether groups, could be fine-tuned to optimize catalytic performance.

Further insights can be gained from the extensive research on another structural analogue, 1,2,4,5-tetrakis(diphenylphosphino)benzene (tpbz). This ligand has been successfully employed to construct a variety of bimetallic and trimetallic complexes with metals such as nickel, palladium, platinum, copper, silver, gold, and rhenium. nih.govnih.govnih.gov The resulting assemblies have been shown to possess interesting electrochemical properties, with the metal centers capable of undergoing reversible redox processes. nih.govnih.gov The tpbz ligand acts as a rigid spacer, controlling the distance and spatial orientation of the redox-active metal centers. nih.govnih.gov It is plausible that Benzene, 1,2,4,5-tetrakis(methylthio)- could play a similar role, with the sulfur donors providing a different electronic environment to the coordinated metals compared to the phosphorus donors in tpbz. This could lead to complementary catalytic activities.

The potential catalytic applications of metal complexes of Benzene, 1,2,4,5-tetrakis(methylthio)- are broad and can be inferred from the known catalytic prowess of the metals it is likely to coordinate.

Table 1: Potential Catalytic Applications of Metal Complexes of Benzene, 1,2,4,5-tetrakis(methylthio)-

| Metal Center | Potential Catalytic Reactions | Rationale |

|---|---|---|

| Palladium (Pd) | Cross-coupling (e.g., Suzuki, Heck, Sonogashira), C-H activation/functionalization, Oxidation reactions | Palladium is a cornerstone of modern catalysis. The formation of dinuclear Pd complexes could lead to novel reactivity in these transformations. |

| Platinum (Pt) | Hydrosilylation, Alkane functionalization (Shilov-type chemistry), Hydrogenation | Platinum complexes are known for their high activity and stability in these demanding reactions. The multidentate nature of the ligand could enhance catalyst longevity. |

| Copper (Cu) | Click chemistry (azide-alkyne cycloaddition), Ullmann coupling, Atom Transfer Radical Polymerization (ATRP) | Copper's accessibility and diverse catalytic profile make it an attractive target. The thioether donors are well-suited to stabilize the catalytically active Cu(I) oxidation state. |

Detailed research into the synthesis and catalytic evaluation of metal complexes of Benzene, 1,2,4,5-tetrakis(methylthio)- is necessary to fully realize this potential. However, the foundational chemical principles and the behavior of closely related systems provide a strong indication that this compound is a promising, yet underexplored, platform for the development of novel and efficient catalysts.

Electronic Structure, Spectroscopy, and Computational Studies

Quantum Chemical Investigations of Electronic Properties

Quantum chemical calculations are indispensable tools for predicting and understanding the molecular properties of "Benzene, 1,2,4,5-tetrakis(methylthio)-" at the atomic level. Methodologies such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) provide deep insights into the molecule's geometry, electronic landscape, and spectroscopic behavior.

Density Functional Theory (DFT) for Ground State Geometric and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized geometry and electronic properties of molecules in their ground state. For "Benzene, 1,2,4,5-tetrakis(methylthio)-", DFT calculations would be crucial to predict bond lengths, bond angles, and dihedral angles, offering a three-dimensional view of its most stable conformation.

Table 1: Representative DFT-Calculated Properties for Substituted Benzenes (Note: Data for the target compound is not available; this table is illustrative of typical DFT outputs for similar molecules.)

| Property | Typical Calculated Value Range | Significance |

| C-C (aromatic) bond length | 1.39 - 1.41 Å | Indicates the degree of aromaticity. |

| C-S bond length | 1.75 - 1.80 Å | Reflects the strength of the bond between the benzene (B151609) ring and the sulfur atom. |

| HOMO Energy | -5.0 to -6.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.0 to -2.5 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 3.0 to 5.0 eV | Correlates with chemical stability and the energy of the lowest electronic transition. |

Time-Dependent DFT (TD-DFT) for Optical Absorption and Emission Spectra

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. It is a powerful tool for simulating and interpreting ultraviolet-visible (UV-Vis) absorption and emission (fluorescence and phosphorescence) spectra. bohrium.comresearchgate.net

For "Benzene, 1,2,4,5-tetrakis(methylthio)-", TD-DFT calculations can predict the energies of electronic transitions, their corresponding oscillator strengths (which determine the intensity of absorption peaks), and the nature of the orbitals involved (e.g., π→π* or n→π* transitions). The methylthio substituents are expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene, due to the extension of the π-conjugated system by the sulfur lone pairs. researchgate.net While specific TD-DFT studies on "Benzene, 1,2,4,5-tetrakis(methylthio)-" are scarce, research on similar aromatic thioethers confirms the utility of this method in predicting their optical properties. researchgate.net

Conformational Analysis and Steric Effects of Substituents

The four methylthio groups in "Benzene, 1,2,4,5-tetrakis(methylthio)-" are not fixed in a single orientation. They can rotate around the C-S bonds, leading to various possible conformers. The steric hindrance between adjacent methylthio groups and between the methyl groups and the benzene ring's hydrogen atoms plays a critical role in determining the most stable conformation.

Spin Density Distribution in Radical Species

1,2,4,5-tetrakis(alkylthio)benzenes are known to be redox-active molecules that can be oxidized to form stable radical cations. acs.org The unpaired electron in this radical cation is not localized on a single atom but is delocalized across the π-system of the molecule. Understanding the distribution of this unpaired electron (the spin density) is crucial for applications in molecular electronics and spintronics.

DFT calculations on the open-shell radical cation of "Benzene, 1,2,4,5-tetrakis(methylthio)-" can map the spin density distribution. It is expected that the highest spin density would be located on the sulfur atoms and the carbon atoms of the benzene ring to which they are attached, reflecting the significant contribution of the sulfur p-orbitals to the HOMO of the neutral molecule. Electron Spin Resonance (ESR) spectroscopy is the experimental technique used to study such radical species, and the hyperfine coupling constants obtained from ESR spectra provide a direct measure of the spin density at specific atomic nuclei. rsc.org

Advanced Spectroscopic Characterization Techniques

While computational methods provide theoretical predictions, spectroscopic techniques offer experimental validation and characterization of molecular structure and dynamics.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation and Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the structure of organic molecules in solution. mdpi.comchemicalbook.com For "Benzene, 1,2,4,5-tetrakis(methylthio)-", ¹H and ¹³C NMR spectroscopy would provide definitive evidence of its symmetric structure.

Due to the molecule's C₂h symmetry, specific patterns in the NMR spectra are expected:

¹H NMR: Two signals would be anticipated. One singlet for the two equivalent aromatic protons (H-3 and H-6) and another singlet for the twelve equivalent protons of the four methyl groups. The integration of these signals would be in a 1:6 ratio, respectively.

¹³C NMR: Three signals would be expected in the ¹³C NMR spectrum. One for the two equivalent aromatic carbons bearing hydrogen atoms (C-3 and C-6), one for the four equivalent aromatic carbons bonded to the sulfur atoms (C-1, C-2, C-4, and C-5), and one for the four equivalent methyl carbons.

Table 2: Predicted NMR Spectral Data for Benzene, 1,2,4,5-tetrakis(methylthio)- (Note: This table is based on predictions from chemical shift theory and data from similar compounds, as specific experimental data is not available in the cited literature.)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~7.0 - 7.5 | Singlet | Ar-H |

| ¹H | ~2.4 - 2.6 | Singlet | -SCH₃ |

| ¹³C | ~135 - 145 | Singlet | C -S |

| ¹³C | ~125 - 135 | Singlet | C -H |

| ¹³C | ~15 - 20 | Singlet | -SC H₃ |

Furthermore, variable-temperature NMR studies could provide information about the conformational dynamics of the methylthio groups. At low temperatures, the rotation around the C-S bonds might become slow enough on the NMR timescale to cause broadening or splitting of the signals, allowing for the determination of the rotational energy barrier.

Electron Spin Resonance (ESR) Spectroscopy of Paramagnetic Species

For aromatic radical ions, ESR spectra typically provide key parameters: the g-value and hyperfine coupling constants (hfs). The g-value gives information about the electronic environment of the unpaired electron, while the hfs constants reveal the extent of interaction between the unpaired electron and magnetic nuclei (like ¹H) within the molecule. In the case of the Benzene, 1,2,4,5-tetrakis(methylthio)- radical cation, one would expect to observe hyperfine coupling to the two aromatic protons and the twelve protons of the four methyl groups. The magnitude of these couplings would directly reflect the spin density on the adjacent carbon and sulfur atoms.

General methods for generating such radical cations for ESR studies include oxidation with a suitable chemical agent or electrochemical oxidation. ucl.ac.uk The resulting spectra, often complex, can be interpreted and simulated to extract the precise g-values and hyperfine coupling constants, offering a detailed picture of the singly occupied molecular orbital (SOMO).

UV-Vis-NIR Spectroelectrochemistry of Redox States

Spectroelectrochemistry combines electrochemical techniques with spectroscopy to study the spectral changes that occur as a molecule is oxidized or reduced. This method is particularly useful for characterizing the different redox states of a molecule, such as the neutral, radical cation, and dication species of Benzene, 1,2,4,5-tetrakis(methylthio)-.

Upon oxidation, the electronic structure of the molecule changes, leading to new electronic transitions that can be observed in the UV-Vis-NIR spectrum. For many sulfur-containing aromatic compounds, the radical cation species exhibit characteristic absorption bands in the visible and near-infrared regions. These new absorptions are often attributed to electronic transitions involving the newly formed SOMO.

While specific UV-Vis-NIR spectroelectrochemical data for Benzene, 1,2,4,5-tetrakis(methylthio)- is not extensively documented, studies on related tetrathio-substituted aromatic molecules provide a general understanding. For instance, the spectroelectrochemically generated UV-Vis absorption spectrum of a complex containing 1,2,4,5-tetrakis(isopropylthio)benzene (B1607424) has been reported. acs.org Typically, the neutral species absorbs in the UV region, and upon one-electron oxidation to the radical cation, new, often broad, absorption bands appear at longer wavelengths. A second oxidation to the dication state would lead to the disappearance of the radical cation bands and the potential appearance of new spectral features.

The table below illustrates a hypothetical representation of UV-Vis-NIR absorption data for the different redox states of Benzene, 1,2,4,5-tetrakis(methylthio)-, based on typical observations for similar compounds.

| Redox State | Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Neutral | < 400 | - |

| Radical Cation | 500 - 900 | - |

| Dication | < 500 | - |

Note: The values in this table are illustrative and not based on direct experimental data for Benzene, 1,2,4,5-tetrakis(methylthio)-.

Theoretical Modeling of Charge Transport Properties in Molecular Systems

Computational chemistry plays a vital role in predicting and understanding the charge transport properties of organic materials at the molecular level. For compounds like Benzene, 1,2,4,5-tetrakis(methylthio)-, theoretical models can estimate key parameters that govern how efficiently a charge (in this case, a positive charge or "hole" in the context of p-type semiconductors) can move through a crystalline or amorphous solid.

Key parameters in these models include the reorganization energy and the electronic coupling (or transfer integral) between adjacent molecules. The reorganization energy quantifies the energy required to distort the geometry of a molecule from its neutral state to its charged state and vice versa. A lower reorganization energy is generally desirable for efficient charge transport. Electronic coupling describes the strength of the electronic interaction between neighboring molecules, with stronger coupling facilitating faster charge transfer.

A theoretical study on the optical and charge transport properties of a closely related molecule, 1,2,4,5-tetrakis(5-methylthiophen-2yl)benzene, provides valuable insights. researchgate.net This study utilized density functional theory (DFT) to calculate parameters such as ionization potential, electron affinity, and reorganization energy. Such calculations help in assessing the potential of these materials for applications in organic electronics.

The following table presents a conceptual summary of the kind of data that would be generated from a computational study of the charge transport properties of Benzene, 1,2,4,5-tetrakis(methylthio)-.

| Parameter | Calculated Value | Unit | Significance |

| Ionization Potential | - | eV | Energy required to remove an electron; relates to hole injection efficiency. |

| Electron Affinity | - | eV | Energy released when an electron is added; relates to electron injection efficiency. |

| Hole Reorganization Energy (λh) | - | eV | Energy penalty for hole hopping; lower values are better for hole transport. |

| Electron Reorganization Energy (λe) | - | eV | Energy penalty for electron hopping; lower values are better for electron transport. |

| Transfer Integral (t) | - | eV | Electronic coupling between adjacent molecules; higher values are better for charge transport. |

Note: The values in this table are placeholders and would need to be determined through specific quantum chemical calculations for Benzene, 1,2,4,5-tetrakis(methylthio)-.

These theoretical models are crucial for the rational design of new organic semiconductor materials, allowing for the screening of potential candidates and the optimization of their molecular structures for improved charge transport characteristics.

In-depth Analysis of Benzene, 1,2,4,5-tetrakis(methylthio)- in Supramolecular Chemistry

Following a comprehensive search for scientific literature, it has been determined that there is a significant lack of specific research data on "Benzene, 1,2,4,5-tetrakis(methylthio)-" within the detailed framework of supramolecular chemistry as requested. The available information is insufficient to generate a thorough and scientifically accurate article focusing solely on its host-guest interactions, crystal engineering of inclusion compounds, self-assembly into ordered nanostructures, and the formation of supramolecular helicates.

While the general chemical and physical properties of "Benzene, 1,2,4,5-tetrakis(methylthio)-" are documented in chemical databases, its application and study in the specialized areas of supramolecular chemistry appear to be limited or not publicly documented. Research on related molecules with a 1,2,4,5-tetrasubstituted benzene core is more prevalent. For instance, derivatives such as 1,2,4,5-tetrakis(diphenylphosphino)benzene and various tetrakis(alkylthio)benzene compounds have been investigated for their roles in forming metal-organic frameworks and other complex assemblies.

A notable study closely related to the subject is on "1,2,4,5-tetrakis(isopropylthio)benzene," a similar thioether that has been explored for its utility as a redox-active ligand in creating coordination compounds. nih.gov This research highlights the potential of such molecules to bind with metals like palladium, suggesting a capacity for forming larger, structured assemblies. nih.gov However, this information pertains to the isopropyl derivative and not the methylthio compound as specified.

The principles of supramolecular chemistry often involve non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces to construct larger, well-defined structures. Molecules with the 1,2,4,5-substitution pattern are often of interest in this field due to their specific symmetry and potential to act as building blocks for larger architectures. For example, Benzene-1,2,4,5-tetrol has been studied for its ability to form π-π stacks and extensive hydrogen-bonded networks in its crystal structure. nih.govresearchgate.net Similarly, 1,2,4,5-tetra(9-anthryl)benzene derivatives have been shown to form highly ordered packing structures due to intermolecular π-π and CH-π interactions. chemrxiv.orgresearchgate.net

These examples from related compounds illustrate the types of interactions and applications that are theoretically possible for "Benzene, 1,2,4,5-tetrakis(methylthio)-". However, without specific studies on this exact compound, any discussion of its behavior in host-guest systems, its specific use in crystal engineering, the principles of its self-assembly, or its formation of helicates would be speculative.

Due to the strict constraint to focus solely on "Benzene, 1,2,4,5-tetrakis(methylthio)-" and the absence of detailed research in the requested areas, it is not possible to provide the in-depth article as outlined. The scientific community has yet to publish extensive work on the supramolecular chemistry of this specific compound in the areas of interest.

Applications in Functional Materials Science

Components in Organic Electronics

The sulfur-containing substituents in 1,2,4,5-tetrakis(alkylthio)benzenes make them redox-active, a fundamental property for applications in organic electronics. These molecules can be readily oxidized to form stable radical cations, enabling their use as semiconductors and as electron-donating components in complex electronic systems. acs.orgnih.gov

The family of 1,2,4,5-tetrathioarenes, including the methylthio derivative, has been a subject of significant interest for its semiconducting properties. acs.org Research has shown that these organosulfur molecules can be oxidized to form stable radical cations. acs.orgnih.gov The formation of these charged species is crucial for charge transport in organic materials.

Solid-state conductivity measurements have been performed on the radical cationic salts of these compounds, confirming their potential as organic conductors. acs.org The ability of these molecules to stack in the solid state allows for orbital overlap between adjacent radical cations, creating pathways for charge carriers to move through the material. Theoretical studies on related molecules, such as 1,2,4,5-tetrakis(5-methylthiophen-2yl)benzene (TMTB), have also been conducted to understand their optical and charge transport properties, further highlighting the interest in this class of materials for semiconductor applications. researchgate.net The investigation of radical cation salts of similar sulfur-rich molecules, like tetrakis(ethylthio)tetrathiafulvalene, has revealed strong intermolecular interactions that influence their magnetic and conductive properties. mdpi.com

In the design of functional organic materials, the creation of donor-acceptor systems is a key strategy for tuning optical and electronic properties. The 1,2,4,5-tetrakis(alkylthio)benzene framework serves as an excellent electron donor. acs.orgnih.gov The sulfur atoms enrich the benzene (B151609) ring with electron density, facilitating the removal of an electron (oxidation).

The electron-donating strength can be quantified by its oxidation potential. For instance, the closely related compound 1,2,4,5-tetrakis(isopropylthio)benzene (B1607424) exhibits a reversible oxidation at +0.73 V (versus the Ferrocene/Ferrocenium redox couple), indicating its capacity to act as a donor. nih.govresearchgate.net When integrated into a larger molecular system with an electron-accepting unit, this donor property can lead to the formation of charge-transfer complexes. These complexes are fundamental to the function of organic photovoltaic devices (solar cells) and light-emitting diodes (OLEDs). nih.gov The design of such systems allows for control over the energy levels of the molecular orbitals, which dictates how the material absorbs and emits light and conducts electricity. acs.orgnih.govnih.gov

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) Utilizing Tetrakis(substituted)benzene Linkers

The rigid structure and symmetric substitution pattern of the tetrakis(substituted)benzene core make it an ideal building block, or "linker," for the construction of highly ordered, porous materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). wikipedia.org By replacing the methylthio groups with coordinating groups like carboxylates, researchers can synthesize expansive and robust three-dimensional structures. A prominent example of such a linker is 1,2,4,5-tetrakis(4-carboxyphenyl)benzene (B2947062) (H₄TCPB). rsc.org

These frameworks are composed of metal nodes (in MOFs) or light element clusters (in COFs) connected by these organic linkers, creating materials with exceptionally high surface areas and precisely defined pores. wikipedia.org The use of tetratopic linkers, which can connect to four other points, is particularly effective in creating stable and highly connected networks. rsc.org

The uniform porosity of MOFs and COFs built with tetrakis(substituted)benzene linkers makes them highly effective for the selective adsorption and separation of gases and other small molecules. wikipedia.orge3s-conferences.org The ability to tune the pore size and chemical nature of the pore walls allows for the design of materials tailored for specific applications. e3s-conferences.org

One notable example is a zirconium-based MOF constructed using tetrakis(4-carboxyphenyl)silane, an analogue of H₄TCPB. rsc.org This material demonstrates significant capacity for storing important gases, as detailed in the table below.

| Gas | Conditions | Storage Capacity (cm³/g) |

|---|---|---|

| Hydrogen (H₂) | 77 K, 1 atm | 170 |

| Methane (CH₄) | 273 K, 1 atm | 31.4 |

| Carbon Dioxide (CO₂) | 273 K, 1 atm | 70.1 |

These high uptake values underscore the potential of these materials for applications in clean energy, such as hydrogen storage for fuel cell vehicles, and for carbon capture to mitigate greenhouse gas emissions. rsc.org Furthermore, related frameworks have been studied for their ability to capture iodine, a component of nuclear waste, and for separating different types of hydrocarbons. acs.orgmdpi.com

The well-defined, accessible pores of MOFs and COFs also make them excellent candidates for use as heterogeneous catalysts. wikipedia.org The framework can provide isolated, active sites for chemical reactions to occur, combining the high selectivity of homogeneous catalysts with the ease of separation and reusability of heterogeneous catalysts.

MOFs built with tetratopic linkers, such as those derived from tetrakis(substituted)benzene, have demonstrated catalytic activity. For example, a zirconium-based MOF incorporating a tetrakis(4-carboxyphenyl)porphyrin linker was shown to be an effective catalyst for the degradation of organophosphates like methyl paraoxon. rsc.org The study highlighted that the stability of the framework and the presence of defect sites, where a linker may be missing, can significantly influence the material's catalytic performance. rsc.org This ability to engineer catalytically active sites within a robust, porous support is a major advantage of using these materials for industrial chemical processes.

Materials for Supercapacitors and Energy Storage Devices

The development of advanced energy storage systems, such as supercapacitors and batteries, relies on materials that can undergo rapid and reversible charge and discharge cycles. Redox-active organic materials are emerging as promising alternatives to traditional inorganic materials due to their low cost, sustainability, and structural tunability. acs.orgnih.gov

The fundamental property that makes Benzene, 1,2,4,5-tetrakis(methylthio)- and its analogues interesting for energy storage is their well-defined redox activity. acs.orgnih.gov The ability to reversibly lose and gain electrons (oxidation and reduction) is the basic principle behind how electrode materials store charge. elsevierpure.com While direct application of Benzene, 1,2,4,5-tetrakis(methylthio)- in supercapacitors is not yet widely reported, its core properties align with the requirements for such devices.

Research into other redox-active organic structures, such as disulfide-containing polymers and porous organic frameworks, has demonstrated the viability of this approach. acs.orgacs.org These materials store energy through fast and reversible redox reactions of the organic moieties. The tetrathioether benzene core, with its ability to form a stable radical cation, could be incorporated into polymer backbones or porous frameworks to create high-performance electrode materials for next-generation supercapacitors and organic batteries. acs.orgnih.gov

Development of Sensing Platforms

While direct applications of Benzene, 1,2,4,5-tetrakis(methylthio)- in commercially available or extensively researched sensing platforms are not widely documented, its unique molecular structure, characterized by a benzene ring functionalized with four electron-donating methylthio groups, suggests significant potential in the field of functional materials science for sensor development. The sulfur atoms in the methylthio groups possess lone pairs of electrons and can be easily oxidized, making the molecule redox-active. This inherent electrochemical property is a key attribute for the design of chemical sensors.

The potential sensing mechanisms can be broadly categorized based on the interactions of the methylthio groups and the aromatic system with target analytes. These interactions can lead to measurable changes in the optical or electronic properties of the material, forming the basis of a sensor.

Potential Sensing Mechanisms:

The development of sensing platforms based on "Benzene, 1,2,4,5-tetrakis(methylthio)-" could exploit several key chemical and physical phenomena. The presence of multiple thioether linkages provides sites for coordination with metal ions and interaction with various organic molecules. Furthermore, the redox-active nature of the sulfur atoms and the electron-rich benzene ring can be harnessed for electrochemical and optical sensing.

Detailed research into analogous compounds, such as 1,2,4,5-tetrakis(isopropylthio)benzene, has demonstrated the redox-active nature of the tetrathioether-substituted benzene core. These molecules can undergo oxidation to form stable radical cations. This reversible oxidation-reduction behavior is a valuable characteristic for the development of electrochemical sensors. The potential at which this redox event occurs can be influenced by the binding of an analyte to the thioether groups, providing a mechanism for detection.

The following table outlines potential sensing mechanisms and target analytes for platforms incorporating "Benzene, 1,2,4,5-tetrakis(methylthio)-".

| Sensing Mechanism | Description | Potential Target Analytes | Principle of Detection |

| Electrochemical Sensing | Utilization of the redox activity of the tetrathioether-benzene core. The binding of an analyte can modulate the oxidation potential of the molecule. | Heavy metal ions (e.g., Hg²⁺, Pb²⁺, Cd²⁺), oxidizing agents (e.g., peroxides), electroactive organic molecules. | Change in redox potential or current measured by techniques such as cyclic voltammetry or differential pulse voltammetry. |

| Optical/Fluorometric Sensing | Modulation of the fluorescence properties upon analyte binding. The thioether groups can act as quenching sites or their interaction with analytes can alter the electronic structure of the fluorophore. | Metal ions, nitroaromatic compounds (explosives), pH changes. | Changes in fluorescence intensity (quenching or enhancement) or a shift in the emission wavelength. |

| Chemiresistive Sensing | Alteration of the material's electrical resistance upon exposure to an analyte. Adsorption of analyte molecules can change the charge carrier concentration or mobility. | Volatile organic compounds (VOCs), oxidizing or reducing gases. | Measurement of the change in electrical resistance of a thin film of the material. |

This table is generated based on the known chemical properties of thioether and aromatic compounds and is intended to illustrate the potential applications of Benzene, 1,2,4,5-tetrakis(methylthio)- in sensing, pending further experimental validation.

Further research and functionalization of "Benzene, 1,2,4,5-tetrakis(methylthio)-" could lead to the development of highly selective and sensitive materials for a variety of sensing applications in environmental monitoring, industrial process control, and biomedical diagnostics.

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Pathways and Scalable Production

The advancement of applications for Benzene (B151609), 1,2,4,5-tetrakis(methylthio)- is intrinsically linked to the development of efficient and scalable synthetic routes. Current methodologies, while effective at the laboratory scale, may not be suitable for large-scale production. Future research will likely focus on overcoming these limitations.

One promising avenue is the exploration of transition-metal-catalyzed cross-coupling reactions. Methodologies that have proven effective for other alkylthio benzene derivatives, such as those employing copper catalysts, could be adapted. For instance, a copper-catalyzed dimerization of γ,δ-unsaturated ketones has been described for the synthesis of other 1,2,4,5-tetra-substituted benzenes and could be investigated for the introduction of methylthio groups. rsc.org

Another area of interest is the development of milder and more general synthetic methods. Simultaneous diazotization of aromatic amines and nucleophilic displacement has been shown to be an effective method for producing alkylthio benzene derivatives and could be a viable alternative to existing methods. utrgv.edudoaj.orgutrgv.eduresearchgate.net This approach may offer advantages in terms of functional group tolerance and reaction conditions.

The table below summarizes potential synthetic strategies that warrant further investigation for the scalable production of Benzene, 1,2,4,5-tetrakis(methylthio)-.

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Transition-Metal Catalysis | High efficiency and selectivity. | Catalyst cost and removal, optimization of reaction conditions. |

| Diazotization/Nucleophilic Displacement | Mild reaction conditions, broader substrate scope. | Management of potentially hazardous diazonium intermediates. |

| Direct C-H Functionalization | Atom economy, reduced pre-functionalization steps. | Regioselectivity control, development of suitable catalysts. |

Investigation of Advanced Redox-Active and Electron-Donor Derivatives

The inherent electron-donating nature of the four methylthio substituents makes Benzene, 1,2,4,5-tetrakis(methylthio)- a compelling platform for the design of advanced redox-active materials. The 1,2,4,5-tetrakis(alkylthio)benzenes are known to be redox-active organosulfur molecules that can be oxidized to form stable radical cations. acs.orgresearchgate.net The specific properties of the methylthio derivative remain an area ripe for detailed investigation.

Future research will likely focus on a systematic study of its electrochemical properties, including its oxidation potentials and the stability of its oxidized states. This understanding is crucial for its application in organic electronics, where controlled redox behavior is paramount.

Furthermore, the synthesis and characterization of novel derivatives with enhanced electron-donor capabilities are of significant interest. By modifying the alkyl groups of the thioether or introducing other functional groups to the benzene ring, it may be possible to fine-tune the electronic properties of the molecule. For example, the study of related 1,2,4,5-tetrakis(tetramethylguanidino)benzene has shown that the introduction of strongly electron-donating guanidino groups can lead to powerful molecular electron donors. researchgate.net

The following table outlines key properties of related electron-donor molecules, providing a benchmark for future studies on Benzene, 1,2,4,5-tetrakis(methylthio)- derivatives.

| Compound | Key Redox/Electronic Property | Potential Application |

| 1,2,4,5-Tetrakis(isopropylthio)benzene (B1607424) | Oxidation to a stable radical cation. acs.orgresearchgate.net | Molecular conductors, charge-transfer complexes. |

| Polythiophenes | Tunable energy levels and aggregation properties. rsc.org | Organic solar cells, field-effect transistors. |

| 1,2,4,5-Tetrakis(tetramethylguanidino)benzene | Strong two-electron donor. researchgate.net | Redox catalysts, charge-storage materials. |

Integration into Advanced Materials and Device Architectures

The rigid, symmetric structure of Benzene, 1,2,4,5-tetrakis(methylthio)- makes it an excellent building block for the construction of advanced materials with ordered architectures. A significant future direction will be its integration into porous crystalline materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). sciopen.commdpi.com The thioether functionalities can act as coordination sites for metal ions in MOFs or as reactive sites for the formation of covalent bonds in COFs.

The resulting materials could exhibit unique properties for applications in gas storage and separation, catalysis, and sensing. For instance, the sulfur atoms in the framework could provide specific binding sites for heavy metal ions or act as catalytic centers. The use of analogous linkers like 1,2,4,5-tetrakis(4-carboxyphenyl)benzene (B2947062) in the synthesis of luminescent thorium-based MOFs highlights the potential in this area. rsc.org

In the realm of organic electronics, Benzene, 1,2,4,5-tetrakis(methylthio)- and its derivatives could be incorporated as electron-donor components in organic solar cells or as the active layer in organic field-effect transistors (OFETs). The ability to form ordered thin films and efficiently transport charge will be critical for these applications.

Predictive Design through Enhanced Theoretical and Computational Modeling

Theoretical and computational modeling, particularly Density Functional Theory (DFT), will play a pivotal role in guiding the future development of materials based on Benzene, 1,2,4,5-tetrakis(methylthio)-. nih.govresearchgate.netnih.gov These methods can provide deep insights into the electronic structure, molecular geometry, and reactivity of the molecule and its derivatives.

Predictive modeling can be used to:

Screen potential synthetic pathways: By calculating reaction energies and transition states, computational chemistry can help identify the most promising synthetic routes before they are attempted in the lab.

Design novel derivatives with tailored properties: DFT calculations can predict how different functional groups will affect the HOMO-LUMO gap, redox potentials, and other key electronic properties. researchgate.net This allows for the in-silico design of molecules with optimized performance for specific applications.

Understand intermolecular interactions: Modeling can elucidate the nature of π-π stacking and other non-covalent interactions that govern the self-assembly and solid-state packing of these molecules, which is crucial for their performance in electronic devices. researchgate.net

The synergy between computational prediction and experimental validation will accelerate the discovery and development of new materials based on this versatile molecular scaffold.

Development of Multicomponent Supramolecular Systems and Hierarchical Assemblies

The ability of Benzene, 1,2,4,5-tetrakis(methylthio)- to participate in non-covalent interactions opens up possibilities for its use in the construction of complex supramolecular systems. The sulfur atoms can engage in halogen bonding, chalcogen bonding, and coordination to metal centers, while the aromatic core can participate in π-π stacking interactions.

Future research is expected to explore the self-assembly of this molecule into well-defined nanostructures, such as wires, sheets, and vesicles. The formation of these hierarchical assemblies could be controlled by solvent, temperature, and the presence of other molecular components.

Furthermore, the use of Benzene, 1,2,4,5-tetrakis(methylthio)- as a ligand in coordination-driven self-assembly can lead to the formation of discrete metallosupramolecular architectures with unique geometries and functions. The analogous 1,2,4,5-tetrakis(diphenylphosphino)benzene has been successfully used to create multimetal complexes, demonstrating the potential of this approach. nih.govnih.gov These multicomponent systems could find applications in areas such as molecular recognition, drug delivery, and catalysis.

Q & A

Q. What are the common synthetic routes for preparing 1,2,4,5-tetrakis(methylthio)benzene, and what critical reaction conditions ensure high yield?

- Methodological Answer: The compound is typically synthesized via nucleophilic substitution reactions using bromomethyl or chloromethyl precursors. For example, 1,2,4,5-tetrakis(bromomethyl)benzene can react with methylthiol (-SCH₃) groups under controlled conditions. Key steps include:

- Using a polar aprotic solvent (e.g., DMF or THF) to stabilize intermediates.

- Maintaining anhydrous conditions to prevent hydrolysis of bromomethyl groups.

- Optimizing stoichiometry (e.g., excess methylthiol reagent) and reaction time (24–48 hours) to ensure complete substitution .

- Purification via column chromatography or recrystallization to isolate the product.

Q. How can spectroscopic techniques such as NMR and IR confirm the structure of 1,2,4,5-tetrakis(methylthio)benzene?

- Methodological Answer:

- ¹H/¹³C NMR:

- ¹H NMR: Methylthio groups (-SCH₃) appear as singlets near δ 2.1–2.5 ppm. Aromatic protons on the benzene ring are deshielded due to electron-withdrawing sulfur groups, appearing as a singlet around δ 7.2–7.5 ppm.

- ¹³C NMR: The aromatic carbons adjacent to sulfur resonate near δ 125–135 ppm, while methylthio carbons appear at δ 15–20 ppm.

- IR Spectroscopy: Strong C-S stretching vibrations occur at 600–700 cm⁻¹, and aromatic C=C stretches appear at 1450–1600 cm⁻¹. Confirm peak assignments using reference databases (e.g., NIST Chemistry WebBook) .

Q. What thermodynamic properties (e.g., enthalpy of formation, ionization energy) are critical for understanding the compound’s stability, and how are they determined experimentally?

- Methodological Answer:

- Enthalpy of Formation (ΔfH°): Measured via combustion calorimetry or calculated using group additivity methods. For derivatives like tetrakis(bromomethyl)benzene, experimental ΔfH° values are reported in gas phase (-32.62 kJ/mol) .

- Ionization Energy (IE): Determined by electron impact mass spectrometry (EI-MS) or photoelectron spectroscopy. For related aromatic sulfides, IE values range from 8.5–9.5 eV, influenced by electron-donating sulfur groups .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic structure and reactivity of 1,2,4,5-tetrakis(methylthio)benzene?

- Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is effective for modeling:

- Electron Density Distribution: Sulfur’s electron-withdrawing effects reduce aromaticity, increasing reactivity at meta positions.

- Reactivity in Catalysis: Frontier molecular orbital (FMO) analysis identifies HOMO-LUMO gaps (~4.5 eV), correlating with charge-transfer interactions in catalytic cycles .

- Validation: Compare computed IR/NMR spectra with experimental data to refine functional choices (e.g., inclusion of exact exchange terms) .

Q. What strategies resolve contradictions in reported catalytic activities of derivatives in cross-coupling reactions?

- Methodological Answer: Discrepancies in catalytic performance often arise from:

- Ligand Design: Bulky substituents on sulfur can sterically hinder metal coordination. Compare catalytic turnover numbers (TONs) using ligands with varying steric profiles .

- Solvent Effects: Polar solvents (e.g., DMSO) may stabilize intermediates differently than nonpolar solvents. Conduct kinetic studies under identical conditions to isolate solvent contributions .

- Mechanistic Probes: Use deuterium labeling or trapping experiments to identify rate-determining steps (e.g., oxidative addition vs. transmetalation) .

Q. In designing covalent organic frameworks (COFs) using this compound, what synthetic challenges arise, and how can they be addressed?

- Methodological Answer: Challenges include:

- Low Solubility: The compound’s rigidity limits solubility in common solvents. Use pre-functionalization with solubilizing groups (e.g., alkoxy chains) or employ high-temperature solvothermal synthesis .

- Crystallinity Control: Ensure reversible bond formation (e.g., Schiff-base condensation) by adjusting reaction pH and temperature. Monitor crystallinity via PXRD and BET surface area analysis (e.g., achieving 227 m²/g in thiol-decorated COFs) .

- Functional Group Compatibility: Methylthio groups may interfere with condensation reactions. Protect sulfur moieties during synthesis or post-synthetically modify the framework .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.